molecular formula C11H14INS B13269928 N-(3-iodophenyl)thian-4-amine

N-(3-iodophenyl)thian-4-amine

Cat. No.: B13269928
M. Wt: 319.21 g/mol
InChI Key: QOMUGNODSXFLCD-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)thian-4-amine: is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a thian-4-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Suzuki-Miyaura Coupling: One common method for synthesizing N-(3-iodophenyl)thian-4-amine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with a boronic acid or ester.

    Amination Reactions: Another method involves the direct amination of 3-iodophenyl derivatives using amine sources under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield while maintaining consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)thian-4-amine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The thian-4-amine structure may also interact with biological pathways, modulating their activity .

Comparison with Similar Compounds

Uniqueness: N-(3-iodophenyl)thian-4-amine is unique due to its combination of an iodine atom and a thian-4-amine structure.

Properties

Molecular Formula

C11H14INS

Molecular Weight

319.21 g/mol

IUPAC Name

N-(3-iodophenyl)thian-4-amine

InChI

InChI=1S/C11H14INS/c12-9-2-1-3-11(8-9)13-10-4-6-14-7-5-10/h1-3,8,10,13H,4-7H2

InChI Key

QOMUGNODSXFLCD-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1NC2=CC(=CC=C2)I

Origin of Product

United States

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